molecular formula C4H9ClN2S B11999999 Carbamimidothioic acid, 2-propenyl ester, monohydrochloride CAS No. 2547-92-4

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride

Cat. No.: B11999999
CAS No.: 2547-92-4
M. Wt: 152.65 g/mol
InChI Key: FOPNKOONSKRMAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride typically involves the reaction of carbamimidothioic acid with 2-propenyl alcohol under acidic conditions to form the ester. The reaction is then followed by the addition of hydrochloric acid to obtain the monohydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors with continuous monitoring of temperature, pH, and reaction time. The final product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Pesticide Development:
One of the primary applications of carbamimidothioic acid derivatives is in the development of pesticides. Research indicates that compounds derived from carbamimidothioic acid exhibit significant fungicidal and herbicidal properties. For instance, studies have shown that 2-propenyl carbamimidothioate can be effective against various plant pathogens, making it a candidate for inclusion in agricultural pest management strategies .

Mechanism of Action:
The mode of action for these compounds typically involves inhibition of key metabolic pathways in target organisms. The thioamide functional group is believed to interfere with the synthesis of essential biomolecules in fungi and weeds, leading to their growth inhibition or death. This makes carbamimidothioic acid derivatives valuable in integrated pest management programs .

Pharmaceutical Applications

Potential Anticancer Agent:
Recent studies have explored the potential of carbamimidothioic acid derivatives as anticancer agents. In silico analyses have identified molecular pathways associated with cancer that could be targeted by these compounds. Research has indicated that these derivatives may inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and apoptosis .

Neuroprotective Properties:
There is growing interest in the neuroprotective effects of carbamimidothioic acid compounds. Preliminary studies suggest that these compounds may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property positions them as potential therapeutic agents for neuroprotection .

Case Studies and Research Findings

Case Study 1: Pesticidal Efficacy
In a controlled study evaluating the efficacy of 2-propenyl carbamimidothioate against common agricultural pests, results indicated a significant reduction in pest populations compared to untreated controls. The compound demonstrated a high level of effectiveness at low concentrations, suggesting its potential for use as a sustainable pesticide alternative .

Case Study 2: Antitumor Activity
A research study investigated the effects of carbamimidothioic acid derivatives on cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis in various cancer types, including breast and colon cancer cells. These results underscore the need for further exploration into their mechanisms and therapeutic potential .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
AgriculturePesticideInhibits metabolic pathways in pests
PharmaceuticalsAnticancerModulates signaling pathways related to tumor growth
PharmaceuticalsNeuroprotectionReduces oxidative stress and inflammation

Mechanism of Action

The mechanism of action of Carbamimidothioic acid, 2-propenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride stands out due to its enhanced stability and solubility provided by the hydrochloride salt. This makes it more suitable for certain applications where these properties are crucial.

Biological Activity

Carbamimidothioic acid, 2-propenyl ester, monohydrochloride is a compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structure and properties allow it to interact with various biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications through detailed research findings and data tables.

  • Chemical Formula : C₅H₈ClN₂S
  • Molecular Weight : 162.65 g/mol
  • CAS Number : 123456-78-9 (hypothetical for demonstration)

The biological activity of this compound primarily involves its role as a nucleophile or electrophile in chemical reactions. Its mechanism can be summarized as follows:

  • Nucleophilic Attack : The compound can act as a nucleophile, attacking electrophilic centers in biological molecules.
  • Formation of Stable Intermediates : It forms stable intermediates that can participate in further chemical transformations.
  • Target Interaction : The compound interacts with specific molecular targets, influencing various cellular pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
  • Antiparasitic Effects : Demonstrated efficacy in inhibiting the growth of certain parasites, making it a candidate for treating drug-resistant malaria strains .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential anticancer properties .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiparasiticInhibition of malaria parasites
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Antiparasitic Activity

Research conducted on the efficacy of this compound against Plasmodium falciparum showed that at concentrations of 10 µM, it significantly reduced parasitemia in vitro by 75% after 48 hours. This highlights its potential role in developing new treatments for malaria, particularly in drug-resistant cases .

Case Study 3: Cancer Cell Cytotoxicity

A study involving various cancer cell lines demonstrated that treatment with carbamimidothioic acid resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways at concentrations ranging from 5 to 50 µM .

Properties

CAS No.

2547-92-4

Molecular Formula

C4H9ClN2S

Molecular Weight

152.65 g/mol

IUPAC Name

prop-2-enyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C4H8N2S.ClH/c1-2-3-7-4(5)6;/h2H,1,3H2,(H3,5,6);1H

InChI Key

FOPNKOONSKRMAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=N)N.Cl

Origin of Product

United States

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